molecular formula C15H14ClN3O5S B5236156 [2-(2-chloroanilino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate

[2-(2-chloroanilino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate

Cat. No.: B5236156
M. Wt: 383.8 g/mol
InChI Key: MPJYHFOVCWPQDU-UHFFFAOYSA-N
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Description

[2-(2-chloroanilino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated aniline derivative with a pyrimidine moiety, linked through a thioester bond. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-chloroanilino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate typically involves multiple steps, starting with the preparation of the chlorinated aniline derivative and the pyrimidine precursor. The key steps include:

    Chlorination of Aniline: Aniline is chlorinated using reagents such as chlorine gas or sodium hypochlorite under controlled conditions to obtain 2-chloroaniline.

    Formation of the Thioester Bond: The chlorinated aniline derivative is reacted with a thioester precursor, such as 2-mercaptoacetic acid, under acidic or basic conditions to form the thioester linkage.

    Coupling with Pyrimidine: The thioester intermediate is then coupled with a pyrimidine derivative, such as 5-methylthiopyrimidine-2,4-dione, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S/c16-10-3-1-2-4-11(10)18-12(20)6-24-13(21)8-25-7-9-5-17-15(23)19-14(9)22/h1-5H,6-8H2,(H,18,20)(H2,17,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJYHFOVCWPQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)CSCC2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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